molecular formula C22H21N3O5 B11016446 1-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide

1-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B11016446
M. Wt: 407.4 g/mol
InChI Key: XJLGXAQDGJOHGS-UHFFFAOYSA-N
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Description

1-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a methoxyphenyl group, and an isoindole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide can be achieved through multiple synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with phthalic anhydride to form the isoindole intermediate. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The carbonyl groups in the isoindole moiety can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide can be compared with similar compounds such as:

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H21N3O5/c1-30-16-5-3-15(4-6-16)25-21(28)17-7-2-14(12-18(17)22(25)29)20(27)24-10-8-13(9-11-24)19(23)26/h2-7,12-13H,8-11H2,1H3,(H2,23,26)

InChI Key

XJLGXAQDGJOHGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCC(CC4)C(=O)N

Origin of Product

United States

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